molecular formula C7H5Cl4NO5 B027871 N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide CAS No. 107960-02-1

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide

Cat. No.: B027871
CAS No.: 107960-02-1
M. Wt: 324.9 g/mol
InChI Key: NZLNRXJWZWZVSG-UHFFFAOYSA-N
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Safety and Hazards

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is classified as having acute toxicity (oral, category 4), causing skin irritation (category 2), serious eye irritation (category 2A), and may cause respiratory irritation (specific target organ toxicity, single exposure; category 3) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Preparation Methods

The synthesis of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide involves the reaction of succinimide with 1,2,2,2-tetrachloroethyl chloroformate. The reaction typically occurs in the presence of a base such as N-methylmorpholine in a solvent like tetrahydrofuran (THF) . The reaction conditions must be carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bases like N-methylmorpholine and solvents such as THF . The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is widely used in proteomics research . It is employed as a reagent for the modification of proteins and peptides, facilitating the study of protein structure and function. Additionally, it has applications in the synthesis of other chemical compounds and in various industrial processes .

Mechanism of Action

The mechanism of action of N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide involves the formation of covalent bonds with target molecules. This compound reacts with nucleophilic groups, such as amines and hydroxyls, in proteins and peptides, leading to the modification of these biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1,2,2,2-tetrachloroethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl4NO5/c8-5(7(9,10)11)16-6(15)17-12-3(13)1-2-4(12)14/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLNRXJWZWZVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OC(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546323
Record name 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107960-02-1
Record name 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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